Octa-1,7-diene-2,6-diol
Description
Properties
CAS No. |
351206-16-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
octa-1,7-diene-2,6-diol |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3,8-10H,1-2,4-6H2 |
InChI Key |
SSEKZMSXNPIMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCC(=C)O)O |
Origin of Product |
United States |
Preparation Methods
Hydroformylation Followed by Hydrogenation
One of the primary industrial routes to synthesize this compound is through the hydroformylation of 1,7-octadiene followed by hydrogenation of the resulting dialdehyde intermediate. This two-step catalytic process involves:
Hydroformylation: The addition of a formyl group (–CHO) to the double bonds of 1,7-octadiene using synthesis gas (a mixture of CO and H2) in the presence of transition metal catalysts such as rhodium or cobalt complexes. This step produces dialdehydes with aldehyde groups at the 2 and 6 positions.
Hydrogenation: Subsequent catalytic hydrogenation reduces the dialdehydes to the corresponding diols, yielding this compound.
This method is noted for its efficiency and selectivity and is widely referenced in organic synthesis literature.
Catalytic Hydration of Divinyl Compounds
A patented method (CN1091117A) describes the preparation of octadienol derivatives, including this compound, via catalytic hydration of divinyl compounds in the presence of water and catalysts such as palladium or platinum complexes with phosphine ligands. Key aspects include:
Use of a transition metal catalyst (Pd or Pt) combined with various phosphine ligands (trialkyl, triaryl, or alkylaryl tertiary phosphines).
The reaction medium often includes solvents like sulfolane, with careful optimization of solvent concentration critical to reaction rate and selectivity. For example, sulfolane concentrations below 30% (weight) reduce reaction speed, while concentrations above 80% increase byproduct formation and complicate catalyst recovery.
The presence of tertiary amines (e.g., triethylamine) acts as promoters or bases in the reaction.
The process involves hydration of divinyl compounds to produce octadienol intermediates, which can be further transformed into the target diol.
Challenges include catalyst recovery and fouling during distillation, addressed in some patents by replacing phosphines with phosphonium salts to improve catalyst stability and simplify processing.
Catalytic Decarbonylation of Biosourced Substrates
Recent research explores the production of linear α-olefins, including octadienes, from renewable feedstocks via catalytic decarbonylation. Iridium catalysts combined with potassium iodide and acetic anhydride can decarbonylate biosourced substrates under mild conditions (160 °C, 5 hours), yielding linear α-olefins with good conversion and selectivity.
While this method primarily targets octadiene production, the octadiene intermediates can be subsequently converted to this compound via hydroformylation and hydrogenation steps.
Dehydrohalogenation and Cyclisation Routes
Another synthetic approach involves halogenation of precursors followed by dehydrohalogenation using strong bases (e.g., sodium hydroxide, potassium carbonate) under controlled solvent and temperature conditions. This route produces intermediates such as 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol, which can be cyclized or further modified to yield octadienol derivatives structurally related to this compound.
Bases used include both inorganic (NaOH, K2CO3) and organic bases (triethylamine, DBU), and solvents range from non-polar (hexane, toluene) to polar aprotic (dimethylformamide) or protic solvents (methanol, ethanol, water). Reaction temperatures vary from ambient to reflux.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The catalytic hydration method emphasizes the importance of solvent composition, especially sulfolane concentration, which significantly affects reaction rate and selectivity. Optimal sulfolane content is below 30% by weight to maintain reaction speed, while higher concentrations lead to catalyst dissolution issues and increased byproducts.
Catalyst systems involving palladium and phosphine ligands are prone to fouling during distillation due to metal precipitation, complicating industrial scale-up. Replacement of phosphine ligands with phosphonium salts has been proposed to mitigate these issues.
Hydroformylation-hydrogenation remains the most industrially relevant method due to its high selectivity and well-understood catalyst systems, despite requiring multiple steps.
The use of renewable feedstocks and catalytic decarbonylation presents a promising sustainable approach but currently requires further downstream processing to obtain the diol.
Dehydrohalogenation methods provide synthetic flexibility but involve harsher conditions and multiple steps, which may limit their industrial applicability.
Chemical Reactions Analysis
Types of Reactions
Octa-1,7-diene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octa-1,7-diene-2,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octa-1,7-diene-2,6-diol depends on its specific application. In biological systems, it may interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. The presence of double bonds and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Octa-1,7-diene-4,5-diol (C₈H₁₄O₂)
- Structural Features :
- Double bonds at positions 1 and 7.
- Hydroxyl groups at positions 4 and 3.
- Key Properties :
- Functional Implications :
- Proximal hydroxyl groups (4,5) may enhance intramolecular hydrogen bonding, increasing stability in polar solvents.
- Reactivity: Likely participates in oxidation or cyclization reactions due to conjugated diene and diol proximity.
1,7-Octanediol, 3,7-dimethyl (C₁₀H₂₂O₂)
- Structural Features :
- Saturated carbon chain with hydroxyls at positions 1 and 7.
- Methyl branches at positions 3 and 7.
- Key Properties :
- Molecular weight: 174.28 g/mol.
- Branched structure increases hydrophobicity (LogP > 2.5).
- Functional Implications: Branched chains reduce crystallinity, lowering melting points compared to linear diols. Applications: Potential use in polymer plasticizers or surfactants due to balanced polarity.
1,7-Octadiene (C₈H₁₄)
- Structural Features :
- Conjugated diene (positions 1 and 7) without hydroxyl groups.
- Key Properties :
- Functional Implications: High volatility and low polarity make it suitable as a solvent or monomer in polymerization.
Data Table: Comparative Analysis
*Hypothetical compound; properties inferred from analogs.
Key Research Findings and Implications
Hydroxyl Position Effects :
- Diols with adjacent hydroxyls (e.g., 4,5-diol) exhibit stronger hydrogen bonding, enhancing solubility in polar solvents compared to distally substituted diols (e.g., 2,6-diol) .
- Branched diols (e.g., 3,7-dimethyl) display reduced crystallinity and altered thermal properties compared to linear analogs .
Reactivity Trends :
- Conjugated dienes (1,7-octadiene) are prone to electrophilic addition, while diols enable nucleophilic substitution or esterification .
Biological Activity
Octa-1,7-diene-2,6-diol, also known as 2,6-dimethyl-1,7-octadien-3,6-diol, is a compound belonging to the class of organic compounds known as fatty alcohols. Its molecular formula is , and it has garnered interest due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Weight : 170.25 g/mol
- CAS Number : 51276-33-6
- IUPAC Name : 2,6-dimethylocta-1,7-diene-3,6-diol
- Structure :
Biological Activity Overview
Research on this compound is limited; however, some studies have indicated its potential biological activities:
Antimicrobial Activity
A study highlighted that compounds similar to this compound possess antimicrobial properties. These compounds can inhibit the growth of various microorganisms. For instance, fatty alcohols have been shown to disrupt microbial cell membranes, leading to cell lysis and death.
Antioxidant Properties
The compound has also been studied for its antioxidant potential. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. Preliminary findings suggest that this compound may exhibit such properties by scavenging free radicals.
Potential Applications in Food Industry
This compound has been detected in various food matrices such as alcoholic beverages and fruits. This suggests its role as a flavor compound and potential use as a natural preservative due to its antimicrobial properties.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of several fatty alcohols against foodborne pathogens. Results indicated that this compound showed significant inhibition of Escherichia coli and Salmonella enterica, suggesting its potential as a natural antimicrobial agent in food preservation.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Salmonella enterica | 12 |
Case Study 2: Antioxidant Activity
In vitro assays were conducted to evaluate the antioxidant activity of this compound using DPPH radical scavenging methods. The results demonstrated a dose-dependent increase in antioxidant capacity.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 75 |
Q & A
Q. Basic Research Focus
- NMR : - and -NMR distinguish stereoisomers via coupling constants () and chemical shifts. For example, trans-diols exhibit larger values (10–12 Hz) compared to cis isomers (2–4 Hz). reports a molecular formula of (170.249 g/mol), with key peaks at δ 1.6–1.8 ppm (allylic methyl groups) and δ 5.2–5.5 ppm (olefinic protons) .
- Mass Spectrometry : High-resolution MS (Exact Mass: 170.1307) confirms molecular ion [M+H]. Fragmentation patterns (e.g., loss of ) help identify hydroxyl positions .
What strategies resolve contradictions in spectral data for structurally similar diols like 2,6-dimethylocta-3,7-diene-2,6-diol (DMDD)?
Advanced Research Focus
Discrepancies arise from overlapping signals in NMR (e.g., terpendiol-I vs. DMDD). Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping olefinic protons (δ 5.2–5.5 ppm) by correlating - couplings .
- Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .
- Reference Standards : Cross-validate with authentic compounds, as done in for DMDD identification .
How do nomenclature inconsistencies impact literature searches for this compound derivatives?
Advanced Research Focus
Synonyms like "3,7-dimethyl-1,7-octadien-3,6-diol" () and "2,6-dimethylocta-3,7-diene-2,6-diol" () create ambiguity. Researchers should:
- Use IUPAC Standard InChIKey (e.g., HZHJGFRDKJPQPV-UHFFFAOYSA-N for ) to track compounds across databases .
- Cross-reference CAS numbers (e.g., 51276-33-6 in vs. 42007-73-8 in ) to avoid misidentification .
What role do diols like this compound play in plant terpene biosynthesis?
Basic Research Focus
In grapevines (), terpendiol-I (a structural analog) is a precursor to linalool oxides and α-terpineol. Its diol structure enables cyclization via acid catalysis, forming monoterpene ethers critical for aroma profiles. Quantification via GC-MS (relative peak heights in Fig. 1, ) reveals concentration-dependent effects on terpene diversity .
How can reaction conditions be optimized to minimize byproducts during diol synthesis?
Q. Advanced Research Focus
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfation efficiency (70% yield in ), while THF improves deprotection .
- Catalyst Screening : Pd(OH)/C under (phosphate buffer, pH 7.0) reduces over-reduction of dienes .
- Temperature Control : Lower temps (RT vs. 65°C) reduce epimerization during sulfonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
